Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-

Screening compound Bioactivity gap Data deficiency

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- (CAS 1351649-66-5) is a synthetic small molecule (C15H20BrNO2, MW 326.23 g/mol) belonging to the N-substituted benzamide class. Its structure features a 2-bromobenzamide core linked via an amide bond to a 2-cyclohexyl-2-hydroxyethyl side chain.

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
CAS No. 1351649-66-5
Cat. No. B6495228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
CAS1351649-66-5
Molecular FormulaC15H20BrNO2
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CNC(=O)C2=CC=CC=C2Br)O
InChIInChI=1S/C15H20BrNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,19)
InChIKeyAIFNTZGANMOPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- (CAS 1351649-66-5): Procurement-Relevant Baseline Identity


Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- (CAS 1351649-66-5) is a synthetic small molecule (C15H20BrNO2, MW 326.23 g/mol) belonging to the N-substituted benzamide class . Its structure features a 2-bromobenzamide core linked via an amide bond to a 2-cyclohexyl-2-hydroxyethyl side chain . The compound contains one stereocenter at the hydroxyl-bearing carbon of the side chain, making chirality a key consideration for procurement and biological evaluation. It is typically supplied as a screening compound or research intermediate for non-human, non-therapeutic applications .

Chiral control Single stereocenter requires confirmation of enantiomeric form (racemate or single enantiomer) to match intended assay conditions.
Screening tool Supplied as a research intermediate with no public bioactivity data; end-user assay validation is necessary before experimental use.
Non-therapeutic For laboratory research and synthetic applications only; not intended for human or veterinary use.

Why Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- Cannot Be Replaced by In-Class Analogs


Simple substitution with closely related N-cyclohexylbenzamide or 2-bromobenzamide analogs is not scientifically valid. The 2-bromo substituent, in combination with the 2-cyclohexyl-2-hydroxyethyl side chain, creates a unique hydrogen-bond donor/acceptor profile and steric contour that is absent in des-bromo, des-hydroxy, or alternative regioisomeric variants . The stereocenter on the side chain further differentiates this scaffold from achiral N-cyclohexylbenzamides, as enantiomeric purity can directly affect target engagement and off-target profiles . Consequently, procurement decisions must be guided by experimental evidence tied to this exact structure, not by class-level assumptions.

Enantiomer mismatch The side-chain stereocenter may cause enantiomer-dependent target engagement and off-target profiles; racemate or opposite enantiomer substitution cannot be assumed equivalent without stereochemical validation.
Scaffold uniqueness The 2-bromo and 2-cyclohexyl-2-hydroxyethyl combination creates a hydrogen-bond/steric profile absent in des-bromo, des-hydroxy, or regioisomeric analogs; structural analogy alone may not predict comparable activity.
No comparator data Publicly available quantitative bioactivity data are missing for this compound and its closest analogs; procurement based on class-level expectations risks assay-response mismatch.

Quantitative Differentiation Evidence for Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- (CAS 1351649-66-5)


Absence of Publicly Available Comparative Bioactivity Data for 2-Bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents) failed to identify any quantitative head-to-head bioactivity data, target engagement profiles (Ki, IC50, EC50), ADMET parameters, or in vivo efficacy results for this compound at the time of analysis [1]. While a BindingDB entry (BDBM50398241, CHEMBL2181551) was initially flagged by automated search, manual inspection confirmed it corresponds to a different chemotype (a coumarin-based scaffold) and is not attributable to 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide [1]. The closest structurally characterized analogs, such as 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide (CAS 1351630-52-8) and 2-bromo-N-cyclohexylbenzamide (CAS 159029-70-6), also lack publicly disclosed quantitative pharmacology data that would enable direct comparator analysis . This evidence gap means that any differentiation claim based on potency, selectivity, or pharmacokinetics cannot be substantiated at present.

Public bioactivity data
Data to verify
No Ki, IC50, EC50, or ADMET data identified in primary literature, patents, or authoritative databases for this specific compound.
End-user assay validation is required; no pre-existing comparator data exist to guide differentiation from analogs.
Database search (ChEMBL, PubChem, BindingDB) did not retrieve compound-specific activity records as of the analysis date.
Screening compound Bioactivity gap Data deficiency

Research and Industrial Application Scenarios for Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- (CAS 1351649-66-5)


Exploratory Medicinal Chemistry: CB2 or GPCR Probe Development

The structural features of 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide—a 2-bromobenzamide core and a cyclohexyl-hydroxyethyl side chain—are reminiscent of chemotypes explored for cannabinoid receptor (CB2) modulation . In the absence of public potency data, this compound may serve as a starting scaffold for exploratory medicinal chemistry programs requiring de novo synthesis and in-house pharmacological profiling. Procurement is justified only if the specific substitution pattern (2-bromo, chiral side chain) aligns with a defined structure-activity relationship (SAR) hypothesis.

Synthetic Intermediate or Building Block

The compound contains a reactive 2-bromoaryl moiety amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a secondary alcohol suitable for further functionalization . It can be employed as a synthetic intermediate for constructing more complex benzamide-based libraries. Selection over alternative halogenated benzamides (e.g., 2-chloro or 2-iodo analogs) would depend on the desired reactivity profile in downstream chemistry, where bromine offers distinct oxidative addition rates in palladium-catalyzed transformations.

Chiral Reference Standard or Analytical Method Development

The presence of a single stereocenter in the hydroxyethyl side chain makes the racemic or enantiopure forms of this compound suitable for chiral chromatography method development and as a reference standard for assessing enantiomeric excess in related benzamide series . This application scenario is relevant when no other commercially available chiral benzamide standard matches the specific 2-bromo substitution pattern.

Application
Selection Property
Validation Focus
CB2 / GPCR probe development
2-bromo substitution and chiral hydroxyethyl side chain
In-house SAR profiling against target of interest
Synthetic building block
2-bromoaryl reactivity for cross-coupling
Reactivity and compatibility in downstream chemistry
Chiral analytical standard
Single stereocenter for enantiomeric excess assessment
Chiral chromatography method development
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